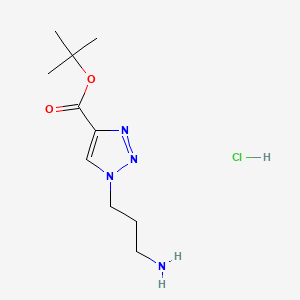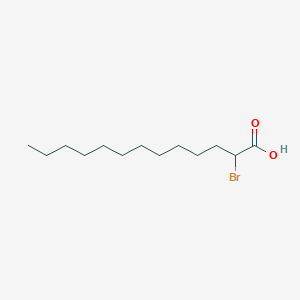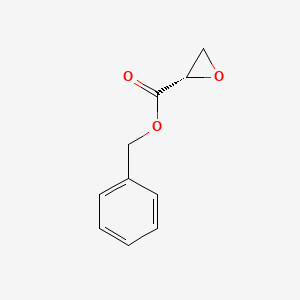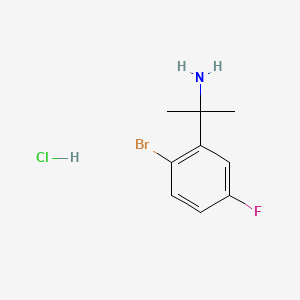
2-(2-Bromo-5-fluorophenyl)propan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-5-fluorophenyl)propan-2-amine hydrochloride is an organic compound with the molecular formula C9H11BrFN·HCl It is classified as an aromatic amine due to the presence of an amine group (NH2) bonded directly to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-fluoroacetophenone, undergoes bromination to introduce a bromine atom at the ortho position relative to the fluorine atom.
Amination: The brominated intermediate is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, to introduce the amine group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-5-fluorophenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups, under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and alkyl halides for alkyl substitution.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or alkylated derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-(2-Bromo-5-fluorophenyl)propan-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)propan-2-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-4-fluorophenyl)propan-2-amine hydrochloride
- 2-(2-Fluorophenyl)propan-2-amine hydrochloride
- 2-(2-Bromo-5-fluorophenyl)ethanol
Uniqueness
2-(2-Bromo-5-fluorophenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C9H12BrClFN |
|---|---|
Poids moléculaire |
268.55 g/mol |
Nom IUPAC |
2-(2-bromo-5-fluorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11BrFN.ClH/c1-9(2,12)7-5-6(11)3-4-8(7)10;/h3-5H,12H2,1-2H3;1H |
Clé InChI |
BCDNXPHTBAABPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=CC(=C1)F)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


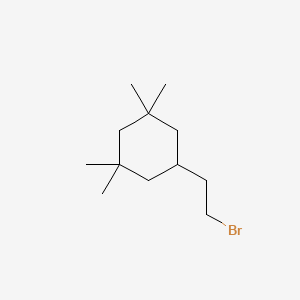

![2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)
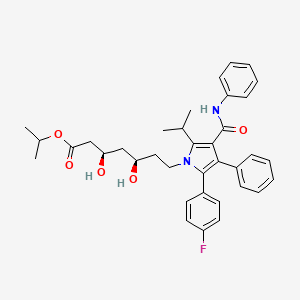
![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)
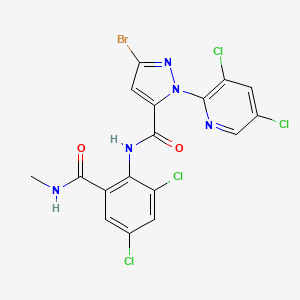
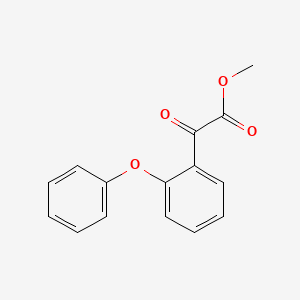
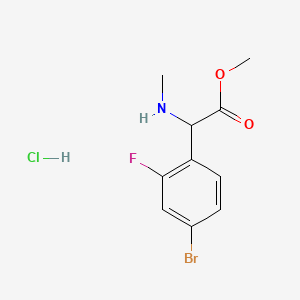
![rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid](/img/structure/B15296289.png)
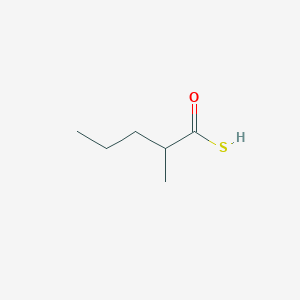
![methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B15296302.png)
